molecular formula C19H22ClNO3 B2694019 1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide CAS No. 1226442-25-6

1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide

Cat. No.: B2694019
CAS No.: 1226442-25-6
M. Wt: 347.84
InChI Key: XQEIUJSGUFYASH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide is a synthetic small molecule characterized by a cyclopentane-carboxamide core substituted with a 4-chlorophenyl group and a hydroxyethyl side chain bearing a 5-methylfuran moiety. The compound’s design integrates hydrophobic (4-chlorophenyl, methylfuran) and hydrophilic (hydroxyethyl) groups, which may influence solubility and target binding.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3/c1-13-4-9-17(24-13)16(22)12-21-18(23)19(10-2-3-11-19)14-5-7-15(20)8-6-14/h4-9,16,22H,2-3,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEIUJSGUFYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

    Synthesis of the hydroxyethyl-methylfuran intermediate: This step involves the reaction of a furan ring with an appropriate reagent to introduce the hydroxyethyl group at the 2-position and a methyl group at the 5-position.

    Coupling of intermediates: The chlorophenyl intermediate is then coupled with the hydroxyethyl-methylfuran intermediate using a suitable coupling reagent to form the desired product.

    Cyclopentane carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the cyclopentane carboxamide moiety can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include hydroxide ions (OH-) and amines (NH2R).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

TRPA1 Modulation

  • PIPC1 and PIPC2: These analogs feature piperidine rings with trifluoromethyl and hydroxy groups, which enhance TRPA1 binding affinity and metabolic stability.

Hydrophilicity and Solubility

  • The hydroxyethyl group in the target compound increases hydrophilicity compared to BG14433 (pyrazole-linked furan) and PIPC1 (bulky piperidine). This may enhance aqueous solubility but reduce membrane permeability.

Heterocyclic Moieties

  • 5-Methylfuran (Target) : The methyl group on furan may sterically hinder interactions compared to unsubstituted furan (e.g., BG14433). However, methyl substitution could improve metabolic stability by reducing oxidative degradation .

Biological Activity

1-(4-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]cyclopentane-1-carboxamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following IUPAC name and structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H22ClNO3
  • CAS Number : 1226442-25-6

The presence of the hydroxyethyl group attached to a methylfuran moiety is significant, as it may influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related chlorophenyl compounds possess moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response. This activity is particularly relevant in conditions such as arthritis or other inflammatory diseases.

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been reported for similar compounds. For example, certain derivatives demonstrated significant inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM against AChE . This suggests that this compound may also exhibit similar enzyme modulation effects.

The biological effects of this compound are likely mediated through several mechanisms:

  • Binding to Receptors : The hydroxyethyl-methylfuran moiety may facilitate binding to specific receptors, altering cellular signaling pathways.
  • Enzyme Interaction : The compound may act as an inhibitor for certain enzymes, affecting metabolic processes.
  • Macromolecule Interaction : Similar compounds have shown the ability to bind to proteins, DNA, and RNA, potentially leading to alterations in gene expression or protein synthesis .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of this compound:

StudyFindings
Antimicrobial Activity Demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Significant AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
Inflammatory Response Modulation Potential modulation of inflammatory pathways through receptor interaction .

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key optimizations include:

  • Coupling agents : Use DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation .
  • Solvent selection : Dichloromethane or DMF is preferred for polar intermediates, while ethanol/water mixtures aid in crystallization .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during nucleophilic substitutions .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, and flash chromatography purifies intermediates .

Basic: What analytical techniques confirm the compound’s structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., chlorophenyl, furan) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtained (e.g., cyclopentane ring conformation) .
  • HPLC-PDA : Validates purity (>95%) and detects degradation products .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:
Initial screenings suggest:

  • Anticancer activity : Apoptosis induction in tumor cell lines via caspase-3 activation (IC50_{50} values reported in µM range) .
  • Antimicrobial effects : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
  • Enzyme modulation : Potential inhibition of kinases or cytochrome P450 isoforms, pending target validation .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP-based viability vs. resazurin assays) and cell lines .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores .
  • Solubility effects : Use DMSO concentration controls (<0.1%) to avoid false negatives in cell-based assays .
  • Metabolic stability : Perform liver microsome assays to assess compound half-life differences .

Advanced: What challenges arise in determining its crystal structure via X-ray crystallography?

Answer:

  • Crystal growth : Requires slow evaporation from solvents like ethyl acetate/hexane. Polymorphism risks necessitate multiple trials .
  • Data refinement : Low electron density for flexible groups (e.g., hydroxyethyl chain) complicates modeling. Use SHELXL for anisotropic displacement parameters .
  • Twinning : Common in cyclopentane derivatives; apply TWINABS for data correction .

Advanced: What mechanistic insights exist for its biological activity?

Answer:

  • Target engagement : Surface plasmon resonance (SPR) identifies binding to kinase ATP pockets (Kd_d ~10–100 nM) .
  • Cellular pathways : Transcriptomics reveals downregulation of PI3K/AKT/mTOR signaling in treated cancer cells .
  • Metabolite profiling : LC-MS/MS detects hydroxylated metabolites that may contribute to off-target effects .

Advanced: How does the cyclopentane ring influence reactivity and target interactions?

Answer:

  • Steric effects : The ring’s chair conformation shields the carboxamide group, reducing hydrolysis but limiting access to flat binding pockets .
  • Electronic effects : Electron-withdrawing chlorophenyl enhances hydrogen bonding with catalytic lysine residues in enzymes .
  • Comparative studies : Cyclohexane analogs show reduced activity, highlighting the optimal ring size for target fit .

Advanced: What strategies enable regioselective functionalization of the furan moiety?

Answer:

  • Electrophilic substitution : Use NIS (N-iodosuccinimide) in acetic acid to iodinate the 5-methylfuran at the C3 position .
  • Protecting groups : Temporarily mask the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) during furan modifications .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 introduce aryl groups at specific positions .

Advanced: How is compound stability evaluated under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2_2O2_2 (oxidative) at 40°C for 24h. Monitor degradation via HPLC .
  • Solid-state stability : Store at 25°C/60% RH for 6 months; analyze polymorphic transitions by PXRD .
  • Solution stability : Assess in PBS and cell culture media; LC-MS identifies hydrolysis products (e.g., free carboxylic acid) .

Advanced: How are structure-activity relationship (SAR) studies designed for analogs?

Answer:

  • Bioisosteric replacement : Substitute chlorophenyl with trifluoromethyl or nitrile groups to modulate lipophilicity (clogP calculations) .
  • Side-chain variations : Replace hydroxyethyl with aminoethyl or methoxy groups to alter solubility and hydrogen bonding .
  • In silico screening : Dock analogs into homology models of target proteins (e.g., using AutoDock Vina) to prioritize synthesis .

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